molecular formula C21H23N3O6S2 B2724747 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate CAS No. 896311-04-9

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate

Cat. No.: B2724747
CAS No.: 896311-04-9
M. Wt: 477.55
InChI Key: WJDOACLQHKPXEF-UHFFFAOYSA-N
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Description

This compound is a multifunctional heterocyclic molecule featuring a pyranone core conjugated with a 1-methylimidazole-thioether moiety and a 4-(N,N-diethylsulfamoyl)benzoate ester. Such structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual hydrophobic and polar interactions .

Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-(diethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S2/c1-4-24(5-2)32(27,28)17-8-6-15(7-9-17)20(26)30-19-13-29-16(12-18(19)25)14-31-21-22-10-11-23(21)3/h6-13H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDOACLQHKPXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate is a complex organic molecule that integrates a pyran ring, an imidazole moiety, and a sulfamoyl group. This unique structural combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O5SC_{18}H_{22}N_{2}O_{5}S, with a molecular weight of approximately 362.44 g/mol . The key structural features include:

  • Pyran ring : Known for its diverse biological activities.
  • Imidazole moiety : Often associated with antifungal and antibacterial properties.
  • Sulfamoyl group : May enhance solubility and bioactivity.

Biological Activities

Research indicates that compounds similar to This compound exhibit significant biological activities, including:

Antibacterial Activity

Studies have shown that derivatives of pyran compounds can possess antibacterial properties. The imidazole component is particularly noted for its interaction with bacterial enzymes, potentially inhibiting their activity.

Antifungal Activity

The presence of the imidazole ring also suggests antifungal capabilities. Compounds with similar structures have demonstrated efficacy against various fungal strains, making this compound a candidate for further exploration in antifungal drug development.

Anticancer Potential

Preliminary studies indicate that this compound may exhibit cytotoxicity against several cancer cell lines. The mechanism of action could involve the disruption of cellular processes through interaction with specific molecular targets, such as DNA or enzymes involved in cell proliferation.

The precise mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : The imidazole group may bind to active sites on enzymes, inhibiting their function.
  • DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Cell Membrane Disruption : The structural features might allow the compound to integrate into cell membranes, altering their permeability.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-(1-methylimidazolyl) thio benzoateContains imidazole and thioetherAntifungal properties
4-hydroxycoumarinLacks thioether but has similar ring structureAnticoagulant activity
3-hydroxyflavoneSimilar aromatic characterAntioxidant properties

The unique combination of both imidazole and pyran functionalities in This compound enhances its potential therapeutic applications compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives based on this compound. For instance:

  • Synthesis Techniques : Multi-step organic reactions involving methylation agents and thiol compounds have been employed to synthesize derivatives effectively.
  • Biological Assays : In vitro assays have demonstrated cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), indicating potential for anticancer drug development.
  • Antifungal Testing : Compounds derived from this structure have shown significant activity against Candida albicans and Aspergillus niger in preliminary antifungal assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Thioether Derivatives

  • Compound A: 4-((1-methyl-1H-imidazol-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile (28) Structural Similarities: Shares the 1-methylimidazole-thioether motif and a substituted pyrimidine core. Key Differences: Replaces the pyranone ring with a pyrimidine and introduces a propargylthio group. Activity: Demonstrated potent inhibitory activity against kinase targets (IC₅₀ = 73 nM) due to the electron-withdrawing cyano and trimethoxyphenyl groups . Synthesis: Achieved via nucleophilic substitution between 1-methylimidazole-2-thiol and a halogenated pyrimidine precursor .
  • Compound B: Methyl 4-(((1H-benzimidazole-2-yl)thio)methyl)benzoate Structural Similarities: Features a benzimidazole-thioether linked to a benzoate ester. Key Differences: Lacks the pyranone and sulfamoyl groups. Activity: Evaluated as a precursor for anti-Alzheimer’s thiosemicarbazides, showing moderate acetylcholinesterase inhibition (IC₅₀ = 12 µM) .

Sulfamoyl-Bearing Compounds

  • Compound C: Ethyl 4-((N,N-diethylsulfamoyl)methyl)-2-ethylcyclopentanecarboxylate Structural Similarities: Contains the N,N-diethylsulfamoyl group critical for solubility and metabolic stability. Key Differences: Cyclopentane carboxylate scaffold instead of a pyranone-imidazole system. Synthesis: Prepared via sulfamoylation of a cyclopentane intermediate using diethylamine and sulfur trioxide derivatives .
  • Compound D: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Structural Similarities: Shares an imidazole-fused heterocycle and ester functionalities. Key Differences: Nitrophenyl and cyano groups dominate its electronic profile. Physicochemical Data:
  • Molecular weight: 519.5 g/mol
  • Melting point: 243–245°C
  • HRMS (ESI): [M+H]+ calculated 520.1501, found 520.1498 .

Pyranone-Based Analogues

  • Compound E: 4-Oxo-4H-pyran-3-yl benzoate derivatives Structural Similarities: Pyranone core with ester-linked aromatic groups. Key Differences: Absence of imidazole-thioether and sulfamoyl moieties.

Comparative Data Table

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Bioactivity (IC₅₀ or MIC) Reference
Target Compound Pyranone-imidazole Sulfamoyl, thioether, benzoate 497.6 (calculated) Pending
Compound A (28) Pyrimidine-imidazole Propargylthio, trimethoxyphenyl, cyano 463.1 73 nM (kinase inhibition)
Compound B Benzimidazole-benzoate Thioether, ester 328.4 12 µM (AChE inhibition)
Compound C Cyclopentane-carboxylate Sulfamoyl, ethyl ester 320.4 Not reported
Compound D Imidazo-pyridine Nitrophenyl, cyano, ester 519.5 Antimicrobial (MIC = 8 µg/mL)

Key Research Findings

  • Synthetic Challenges : The target compound’s synthesis likely requires sequential coupling of the imidazole-thioether and sulfamoyl-benzoate moieties, as seen in analogous protocols (e.g., DMAP-mediated esterification in dichloromethane or hydrazine hydrate reflux for benzimidazole derivatives ).
  • Bioactivity Potential: The sulfamoyl group in the target compound may enhance blood-brain barrier penetration compared to non-sulfonated analogs, as observed in neuroactive imidazole derivatives .
  • Thermal Stability: Pyranone-based compounds like the target molecule typically exhibit decomposition temperatures above 200°C, similar to Compound D (mp 243–245°C) .

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